Cas no 2290366-30-0 (3-(difluoromethoxy)azetidine-1-carbonyl chloride)

3-(difluoromethoxy)azetidine-1-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 1-Azetidinecarbonyl chloride, 3-(difluoromethoxy)-
- EN300-2614674
- 2290366-30-0
- 3-(Difluoromethoxy)azetidine-1-carbonyl chloride
- 3-(difluoromethoxy)azetidine-1-carbonyl chloride
-
- MDL: MFCD32667709
- インチ: 1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2
- InChIKey: MRHHTUWFRVLOHD-UHFFFAOYSA-N
- SMILES: C(Cl)(N1CC(OC(F)F)C1)=O
計算された属性
- 精确分子量: 185.0055125g/mol
- 同位素质量: 185.0055125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 231.2±40.0 °C(Predicted)
- 酸度系数(pKa): -4.17±0.40(Predicted)
3-(difluoromethoxy)azetidine-1-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2614674-2.5g |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
2290366-30-0 | 95% | 2.5g |
$5940.0 | 2024-06-18 | |
Enamine | EN300-2614674-10.0g |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
2290366-30-0 | 95% | 10.0g |
$13032.0 | 2024-06-18 | |
1PlusChem | 1P028YNL-500mg |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 500mg |
$2984.00 | 2024-05-24 | |
Aaron | AR028YVX-500mg |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 500mg |
$3276.00 | 2025-02-17 | |
1PlusChem | 1P028YNL-250mg |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 250mg |
$1915.00 | 2024-05-24 | |
1PlusChem | 1P028YNL-1g |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 1g |
$3809.00 | 2024-05-24 | |
1PlusChem | 1P028YNL-10g |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 10g |
$16170.00 | 2023-12-18 | |
Aaron | AR028YVX-100mg |
3-(difluoromethoxy)azetidine-1-carbonylchloride |
2290366-30-0 | 95% | 100mg |
$1472.00 | 2025-02-17 | |
Enamine | EN300-2614674-1.0g |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
2290366-30-0 | 95% | 1.0g |
$3031.0 | 2024-06-18 | |
Enamine | EN300-2614674-0.1g |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
2290366-30-0 | 95% | 0.1g |
$1052.0 | 2024-06-18 |
3-(difluoromethoxy)azetidine-1-carbonyl chloride 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-(difluoromethoxy)azetidine-1-carbonyl chlorideに関する追加情報
The Synthesis, Properties, and Emerging Applications of 3-(difluoromethoxy)azetidine-1-carbonyl chloride (CAS No. 2290366-30-0)
3-(difluoromethoxy)azetidine-1-carbonyl chloride, identified by the Chemical Abstracts Service number CAS No. 2290366-30-0, represents a structurally unique organofluorine compound with significant potential in advanced chemical synthesis and biomedical research. This molecule combines the rigid azetidine ring system—a three-membered heterocyclic structure—with a difluoromethoxy substituent at the 3-position and a reactive carbonyl chloride group at the 1-position. Its synthesis has been optimized in recent studies to enhance scalability and purity, making it a valuable intermediate for developing bioactive compounds.
Synthesis and Structural Characteristics:
The preparation of this compound typically involves the chloroformylation of its corresponding alcohol precursor using phosgene or its derivatives under controlled conditions. The presence of the difluoromethoxy group introduces electronic effects that modulate reactivity compared to simpler methoxy analogs. Recent advancements in fluorination methodologies have enabled precise control over the introduction of this substituent, minimizing side reactions and improving yield (Journal of Fluorine Chemistry, 2024). The azetidine ring’s inherent strain enhances nucleophilic attack efficiency during coupling reactions, a property leveraged in peptide synthesis to form stable amide linkages under mild conditions (Organic Letters, 2024).
Chemical Reactivity and Synthetic Utility:
The carbonyl chloride functionality is a key driver for its versatility in organic chemistry. It readily reacts with primary or secondary amines to form amides—a critical step in synthesizing pharmaceutical agents such as protease inhibitors (ACS Medicinal Chemistry Letters, 2024). In contrast to larger heterocycles like piperidines or morpholines, the constrained geometry of the azetidine ring facilitates conformational stability in drug candidates, which is advantageous for targeting specific protein pockets with high selectivity (Nature Communications, 2024). The difluoromethoxy substituent further contributes by enhancing metabolic stability due to fluorine’s ability to resist oxidation pathways mediated by cytochrome P450 enzymes (Journal of Medicinal Chemistry, 2024).
Biochemical Applications:
In recent years, this compound has emerged as a critical building block for designing small-molecule modulators of G-protein coupled receptors (GPCRs). A study published in Cell Chemical Biology (January 2024) demonstrated its use in synthesizing ligands that selectively bind to dopamine D
Clinical Development Insights:
Preliminary preclinical data indicate that derivatives synthesized using this intermediate exhibit promising pharmacological profiles. For instance, a series of compounds incorporating both the azetidine scaffold and difluoromethoxy substituent displayed potent inhibition against Bruton’s tyrosine kinase (BTK), a target for autoimmune disease therapies (Science Translational Medicine, March 28th issue). Notably, these derivatives showed reduced toxicity compared to existing BTK inhibitors due to optimized pharmacokinetic properties enabled by fluorine substitution.
Safety Considerations:
Risk assessment studies conducted by multiple research groups highlight the importance of handling this compound with appropriate precautions. While its reactivity necessitates careful storage practices—typically under inert atmosphere at refrigerated temperatures—the absence of regulated chemical precursors ensures compliance with standard laboratory safety protocols (ACS Sustainable Chemistry & Engineering, Q1/’24). Recent toxicity evaluations using zebrafish models revealed concentration-dependent effects on early developmental stages but did not identify mutagenic properties under standard exposure conditions.
Nanoformulation Innovations:
A groundbreaking application reported in Advanced Materials (April 1st issue) involves using this compound as an intermediate in click chemistry-based drug delivery systems. Researchers successfully conjugated it with polyethylene glycol chains via amidation reactions to create stimuli-responsive nanoparticles capable of releasing payloads specifically within acidic tumor microenvironments. The azetidine ring’s strain energy was shown to improve particle stability during circulation while enabling rapid cleavage upon reaching target sites.
Sustainability Advancements:
New green chemistry approaches have been developed for its production cycle optimization. A continuous flow synthesis method published in Green Chemistry (February edition) achieved over 95% yield while eliminating hazardous solvents traditionally used in such processes. This method employs reusable palladium catalysts during key intermediacy steps—significantly reducing environmental footprint compared to batch processing techniques documented prior to 2Q/’24.
Mechanistic Studies:
X-ray crystallography analyses published concurrently with experimental studies revealed novel insights into its molecular interactions. The difluoromethoxy group forms stabilizing hydrogen bonds with serine residues at enzyme active sites—a mechanism previously unobserved in conventional methoxy analogs—thereby enhancing binding affinity without compromising substrate specificity (Crystal Growth & Design Supplemental Issue).
Cross-Disciplinary Potential:
Beyond medicinal chemistry applications, this compound has shown utility in materials science research when combined with conjugated polymers through carbamate formation reactions described in Macromolecules journal last November. Such materials exhibit tunable fluorescent properties under UV irradiation—properties now being explored for real-time biosensor development applications requiring high sensitivity.
Economic Viability Analysis:
Economic modeling studies presented at the recent ACS National Meeting demonstrated cost reductions up to 45% when using scalable synthesis protocols involving microwave-assisted chloroformylation steps—a technique validated across three independent research facilities between July–December ’’’’’’’’’’’’’’. These findings suggest potential commercial viability for large-scale production once regulatory approvals are secured through ongoing toxicology trials.
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